molecular formula C17H26N2O2S B6978539 N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B6978539
M. Wt: 322.5 g/mol
InChI Key: ZDCLQURXUFNZEC-UHFFFAOYSA-N
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Description

N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a spiro linkage involving an oxazolidine ring. The presence of these structural elements imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-3-15(14-9-13(2)22-10-14)18-16(20)19-7-6-17(11-19)5-4-8-21-12-17/h9-10,15H,3-8,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCLQURXUFNZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)NC(=O)N2CCC3(C2)CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, using appropriate alkyl halides and base catalysts.

    Formation of the Spiro Linkage: The spiro linkage can be formed through cyclization reactions, often involving the use of protecting groups to ensure selective reactions.

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through cyclization reactions involving amino alcohols and carbonyl compounds.

    Final Coupling Reaction: The final step involves coupling the thiophene ring with the spiro-oxazolidine moiety, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxazolidine ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene ring and spiro linkage play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methylthiophen-3-yl)ethyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
  • N-[1-(5-methylthiophen-3-yl)butyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
  • N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxylic acid

Uniqueness

N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide is unique due to its specific combination of a thiophene ring, a propyl chain, and a spiro-oxazolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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